

# 1-Ethoxy-3-fluorobenzene chemical structure and IUPAC name

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## Compound of Interest

Compound Name: **1-Ethoxy-3-fluorobenzene**

Cat. No.: **B1330356**

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## An In-depth Technical Guide to **1-Ethoxy-3-fluorobenzene**

This guide provides a comprehensive overview of **1-Ethoxy-3-fluorobenzene**, a versatile aromatic ether with significant applications in various scientific and industrial fields. It is intended for researchers, scientists, and professionals in drug development and material science.

## Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1-Ethoxy-3-fluorobenzene**. It is also known by synonyms such as 3-Fluorophenetole and m-Fluorophenetole.<sup>[1]</sup>

The chemical structure is characterized by a benzene ring substituted with an ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) and a fluorine atom at positions 1 and 3, respectively.

### Structural Identifiers:

- CAS Number: 458-03-7<sup>[1][2]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>FO<sup>[1][2]</sup>
- Molecular Weight: 140.16 g/mol <sup>[1]</sup>
- SMILES: CCOC1CCCC(F)C1<sup>[2]</sup>

- InChI Key: UWWCZZMOTBWUAB-UHFFFAOYSA-N[\[2\]](#)

## Physicochemical Properties

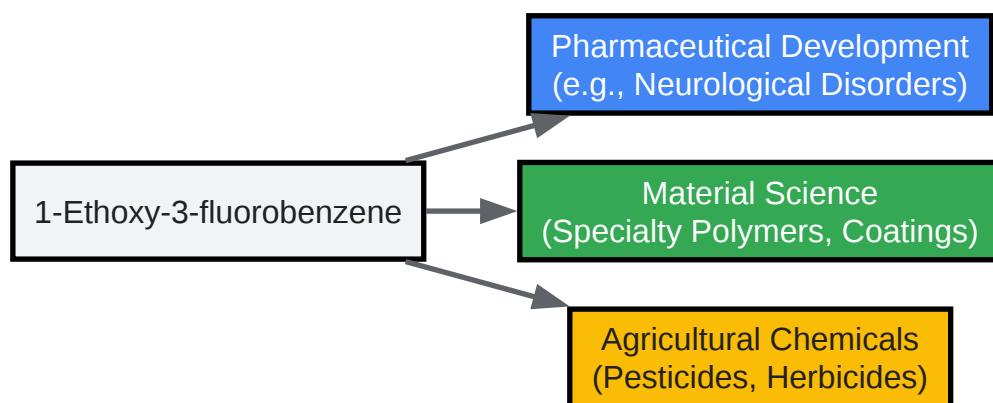
The following table summarizes key quantitative data for **1-Ethoxy-3-fluorobenzene**.

Property	Value	Unit	Source
<hr/>			
Thermodynamic Properties			
Standard liquid enthalpy of combustion ( $\Delta cH^\circ$ liquid)	-4269.40	kJ/mol	NIST[2]
Enthalpy of vaporization ( $\Delta_{\text{vap}}H^\circ$ )	37.93	kJ/mol	Joback Calculated[2]
Enthalpy of fusion ( $\Delta_{\text{fus}}H^\circ$ )	14.40	kJ/mol	Joback Calculated[2]
Standard Gibbs free energy of formation ( $\Delta fG^\circ$ )	-180.55	kJ/mol	Joback Calculated[2]
Enthalpy of formation at standard conditions ( $\Delta fH^\circ$ gas)	-311.72	kJ/mol	Joback Calculated[2]
<hr/>			
Physical Properties			
Normal Boiling Point (Tboil)	435.79	K	Joback Calculated[2]
McGowan's characteristic volume (McVol)	107.460	ml/mol	McGowan Calculated[2]
<hr/>			
Partition and Solubility			
Octanol/Water partition coefficient (logP <sub>oct/wat</sub> )	2.224		Crippen Calculated[2]
Log10 of Water solubility (log10WS)	-2.34	mol/l	Crippen Calculated[2]

## Applications and Research Interest

**1-Ethoxy-3-fluorobenzene** is a key building block in several areas of chemical synthesis due to the unique properties conferred by the fluorine and ethoxy groups.[1][3] Its structure allows for enhanced reactivity, making it valuable for creating more complex molecules.[1][3]

A logical diagram of its primary application areas is presented below.



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Caption: Key application areas of **1-Ethoxy-3-fluorobenzene**.

The primary uses include:

- Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, especially for drugs targeting neurological disorders.[3] The inclusion of fluorine is significant in medicinal chemistry for improving biological activity and metabolic stability.[1][3]
- Material Science: The compound is utilized in formulating specialty polymers and coatings to enhance material properties like flexibility and chemical resistance.[1][3]
- Agricultural Chemicals: It is a component in the creation of agrochemicals such as pesticides and herbicides.[3]

## Experimental Protocols

### Synthesis of 1-Ethoxy-3-fluorobenzene

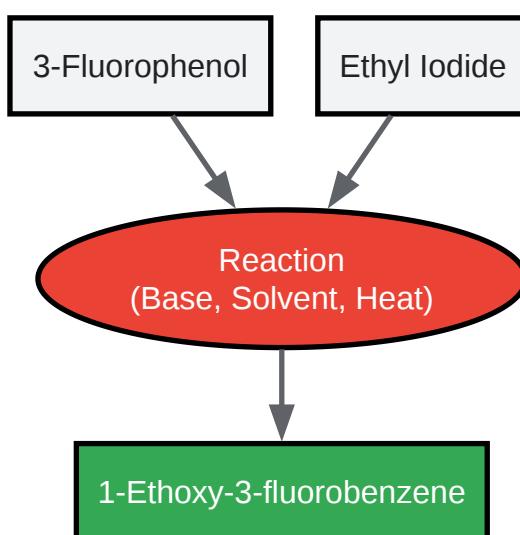
A common laboratory-scale synthesis involves the Williamson ether synthesis.

Reaction: 3-Fluorophenol reacts with an ethylating agent, such as ethyl iodide, in the presence of a base to form **1-Ethoxy-3-fluorobenzene**.

Detailed Protocol (based on literature procedure):

- Reactants:
  - 3-Fluorophenol
  - Ethyl Iodide
  - A suitable base (e.g., Potassium Carbonate)
  - A suitable solvent (e.g., Acetone)
- Procedure: a. To a solution of 3-fluorophenol in the solvent, add the base. b. Stir the mixture at room temperature. c. Add ethyl iodide dropwise to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC). e. After the reaction is complete, cool the mixture to room temperature. f. Filter the mixture to remove the solid base. g. Remove the solvent under reduced pressure. h. Purify the crude product, typically by distillation, to obtain pure **1-Ethoxy-3-fluorobenzene**.

The following workflow diagram illustrates this synthesis process.



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Caption: Synthesis workflow for **1-Ethoxy-3-fluorobenzene**.

## Further Reactions: Nitration

**1-Ethoxy-3-fluorobenzene** can undergo further electrophilic aromatic substitution reactions. For instance, it can be reacted with nitric acid to produce 2-ethoxy-4-fluoronitrobenzene. The ethoxy group is an activating, ortho-para directing group, while the fluoro group is a deactivating, ortho-para director. The substitution pattern is influenced by the interplay of these electronic effects.

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- To cite this document: BenchChem. [1-Ethoxy-3-fluorobenzene chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330356#1-ethoxy-3-fluorobenzene-chemical-structure-and-iupac-name>

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